molecular formula C24H18N2O4 B7719520 (3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate

(3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate

Cat. No.: B7719520
M. Wt: 398.4 g/mol
InChI Key: PDZNRRUZEBLYGR-UHFFFAOYSA-N
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Description

(3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Oxidation: The oxidation of the quinoxaline nitrogen can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Esterification: The final step involves esterification of the quinoxaline derivative with 4-methylbenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxidoquinoxaline moiety back to its reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or methylbenzoate groups.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted benzoyl or methylbenzoate derivatives.

    Hydrolysis: Formation of 4-methylbenzoic acid and corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, (3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study the interactions of quinoxaline derivatives with biological macromolecules. It can also serve as a lead compound for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Quinoxaline derivatives are known for their pharmacological activities, and this compound may exhibit similar effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It may also find applications in the production of agrochemicals or dyes.

Mechanism of Action

The mechanism of action of (3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    Benzoylquinoxaline: A derivative with a benzoyl group but lacking the oxido and methylbenzoate moieties.

    Oxidoquinoxaline: A derivative with an oxido group but lacking the benzoyl and methylbenzoate moieties.

    Methylbenzoate derivatives: Compounds with similar ester functionalities but different core structures.

Uniqueness

(3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate is unique due to its combination of a quinoxaline core, benzoyl group, oxido group, and methylbenzoate ester. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c1-16-11-13-18(14-12-16)24(28)30-15-20-22(23(27)17-7-3-2-4-8-17)26(29)21-10-6-5-9-19(21)25-20/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZNRRUZEBLYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2=NC3=CC=CC=C3[N+](=C2C(=O)C4=CC=CC=C4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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